molecular formula C13H23NO4 B2371467 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid CAS No. 1492688-56-8

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Cat. No.: B2371467
CAS No.: 1492688-56-8
M. Wt: 257.33
InChI Key: IUQFRNOACLZZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is valuable in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structure and reactivity.

Scientific Research Applications

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is used in various scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes, leading to increased membrane permeability and allowing antibiotics to reach their intracellular targets .

Mode of Action

The compound interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets . The absence of hydrophobicity in the compound contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial membrane integrity . By increasing membrane permeability, it disrupts the normal function of the bacterial cell, leading to cell death . This mechanism of action is particularly effective against Gram-negative strains, even those that are colistin- and multi-drug resistant .

Result of Action

The result of the compound’s action is the disruption of bacterial cell function and ultimately cell death . Its superior activity against all tested Gram-negative strains, even those that are colistin- and multi-drug resistant, suggests that it could be a potent antibacterial agent .

Action Environment

The action of this compound is influenced by environmental factors such as pH, as it can accept more protons from its surroundings Its effectiveness may also be influenced by the presence of other substances in the environment that could interact with the compound or its targets

Safety and Hazards

Based on the available data, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the aminomethyl group with a Boc group. One common method is to react 2-aminomethyl-cyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

    Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Amidation: EDCI, HOBt, amines.

    Esterification: DCC, DMAP, alcohols.

Major Products Formed

    Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.

    Amidation: Amides of this compound.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings like phenyl. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.